Decahydronaphthalene: A Comprehensive Technical Guide for Researchers
Decahydronaphthalene: A Comprehensive Technical Guide for Researchers
Decahydronaphthalene, commonly known as decalin, is a versatile bicyclic hydrocarbon with the chemical formula C₁₀H₁₈. It is a colorless, volatile liquid with a characteristic aromatic odor, widely utilized in industrial and research settings as a solvent and a chemical intermediate.[1][2] This guide provides an in-depth overview of its fundamental properties, experimental protocols, and safety considerations tailored for researchers, scientists, and professionals in drug development.
Decahydronaphthalene exists as two stereoisomers, cis-decahydronaphthalene and trans-decahydronaphthalene, which arise from the manner in which the two six-membered rings are fused. The trans isomer is energetically more stable than the cis isomer due to reduced steric strain.[3][4] The isomeric composition of commercially available decalin is typically a mixture, often with a higher concentration of the cis form.[5]
Core Chemical and Physical Properties
The distinct properties of the cis and trans isomers, as well as their common mixture, are summarized in the tables below. These differences are crucial for applications requiring specific stereochemistry or physical characteristics.
General and Isomer-Specific Properties
| Property | cis-Decahydronaphthalene | trans-Decahydronaphthalene | Decahydronaphthalene (Mixture) |
| Synonyms | cis-Decalin, cis-Bicyclo[4.4.0]decane[6][7] | trans-Decalin, trans-Bicyclo[4.4.0]decane[8] | Decalin, Naphthan, Perhydronaphthalene[9] |
| CAS Number | 493-01-6[6] | 493-02-7[8] | 91-17-8[5] |
| Molecular Formula | C₁₀H₁₈[6] | C₁₀H₁₈[8] | C₁₀H₁₈[10] |
| Molecular Weight | 138.25 g/mol [6] | 138.25 g/mol [8] | 138.25 g/mol [10] |
| Appearance | Clear, colorless liquid[11] | Clear, colorless liquid[2] | Clear, colorless liquid[2] |
| Odor | Aromatic, menthol-like[11] | Aromatic[9] | Aromatic, like turpentine[10] |
Physical and Thermochemical Data
| Property | cis-Decahydronaphthalene | trans-Decahydronaphthalene | Decahydronaphthalene (Mixture) |
| Melting Point | -43 °C (-45.2 °F)[4][6] | -32 °C (-25.6 °F)[8] | -125 °C (-193 °F)[10] |
| Boiling Point | 193-196 °C (379.4-384.8 °F)[4][6] | 185-187 °C (365-368.6 °F)[4][8] | 189-191 °C (372.2-375.8 °F)[10] |
| Density | 0.897 g/mL at 25 °C[6] | 0.870 g/mL at 25 °C[8] | 0.896 g/mL at 25 °C[10] |
| Refractive Index (n20/D) | 1.481[6] | 1.469[8] | 1.474[10] |
| Vapor Pressure | 42 mmHg at 92 °C[6] | 42 mmHg at 92 °C[8] | 42 mmHg at 92 °C[12] |
| Vapor Density | 4.76 (vs. air)[6] | 4.76 (vs. air)[8] | 4.76 (vs. air)[12] |
| Flash Point | 58 °C (136.4 °F) - closed cup[6] | 58 °C (136.4 °F) - closed cup[8] | 57 °C (134.6 °F) - closed cup[12] |
| Autoignition Temp. | 250 °C (482 °F)[6] | 250 °C (482 °F)[8] | 250 °C (482 °F)[12] |
| Explosive Limits | 0.7-4.9% at 100 °F[6] | 0.7-4.9% at 100 °F[8] | 0.7-4.9% at 100 °F[10] |
| Water Solubility | Poorly soluble[11] | Insoluble[4] | 6 mg/L at 20 °C[10] |
| Other Solubilities | Soluble in chloroform, ether, methanol, and alcohol.[1] | Very soluble in alcohol, ether, chloroform.[2] | Miscible with most ketones and esters.[2] |
Spectroscopic Data
Characterization of decahydronaphthalene and its isomers is routinely performed using standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are available for distinguishing between the cis and trans isomers based on their distinct chemical shifts.[1][3][8]
-
Infrared (IR) Spectroscopy: FTIR and FIR spectra have been recorded and analyzed to assign various vibrational modes.[1][6][10]
-
Mass Spectrometry (MS): Electron ionization mass spectra are available, often coupled with gas chromatography (GC/MS) for separation and identification.[12][13][14]
Reactivity and Stability
Decahydronaphthalene is a stable, saturated hydrocarbon.[10] However, it is incompatible with strong oxidizing agents.[9] A critical safety concern is its propensity to form explosive hydroperoxides upon storage, particularly when exposed to air, light, and heat.[9][10] This reactivity is a significant hazard, and proper handling and testing procedures are mandatory.
Key Applications in Research and Industry
Decahydronaphthalene's unique properties make it valuable in a range of applications:
-
Solvent: It is an excellent solvent for a variety of substances, including greases, resins, waxes, oils, and plastics, leading to its use in industrial cleaners, specialty coatings, and as a paint remover.[5][15]
-
Fuel and Energy: As a hydrogen storage material, it is considered a promising intermediate for automobile fuel cells. The thermal stability of trans-decalin also makes it a valuable additive for aviation kerosene.[15]
-
High-Performance Materials: It serves as the preferred solvent in the dry spinning process for manufacturing ultra-high molecular weight polyethylene (UHMWPE) fibers.[15]
-
Electronics: It is used in the production of high-grade TFT liquid crystal display materials.[15]
Experimental Protocols
The following section details essential laboratory procedures for working with decahydronaphthalene.
Synthesis of Decahydronaphthalene from Naphthalene
Decahydronaphthalene is commercially produced via the catalytic hydrogenation of naphthalene.[5][16]
Methodology:
-
Reactor Setup: A high-pressure stainless-steel autoclave (e.g., 100 mL) is charged with a weighed amount of naphthalene, a suitable catalyst (e.g., Nickel-based, Platinum, or Palladium), and a solvent such as methanol.[5][16]
-
Inerting: The autoclave is sealed and flushed multiple times with an inert gas like nitrogen to remove all oxygen.[16]
-
Reaction Conditions: The reactor is heated to the desired temperature. Hydrogen gas is then introduced and maintained at a specific pressure. The reaction proceeds for a set duration with constant stirring to ensure efficient contact between the reactants and the catalyst.[16]
-
Work-up: After the reaction is complete, the reactor is cooled to room temperature. The pressure is carefully released, and the liquid product is collected.[16]
-
Purification: The resulting decahydronaphthalene can be purified from the catalyst and solvent by filtration followed by distillation.
Purification of Decahydronaphthalene Isomers
Separating the cis and trans isomers can be achieved through fractional distillation, although it requires high efficiency. A chemical method can also be employed to remove the more reactive cis-isomer.[13]
Methodology:
-
Initial Assessment: Begin with a mixture of cis and trans decahydronaphthalene.
-
Chemical Separation (Optional): To remove the cis-isomer, stir the mixture with a limited quantity of anhydrous aluminum chloride (AlCl₃) at room temperature for approximately 48 hours. The cis-isomer reacts preferentially.[13]
-
Filtration: Filter the mixture to remove the AlCl₃ and any complexed material.[13]
-
Fractional Distillation: The resulting liquid (either the original mixture or the AlCl₃-treated liquid enriched in the trans-isomer) is subjected to efficient fractional distillation to separate the isomers based on their different boiling points.[13]
-
Fractional Crystallization: For higher purity, the distilled fractions can be further purified by fractional crystallization, which involves partially freezing the liquid and removing the remaining liquid phase.[13]
Peroxide Testing and Removal
WARNING: The formation of peroxides in decahydronaphthalene presents a severe explosion hazard. Visually inspect containers for crystals, discoloration, or oily layers before handling.[17][18] If any are present, do not move the container and contact your institution's Environmental Health and Safety (EHS) office immediately.
Peroxide Test Protocol (Qualitative Iodide Method):
-
Preparation: In a suitable glass vial, add ~1 mL of the decahydronaphthalene sample to an equal volume of glacial acetic acid.[19]
-
Reagent Addition: Add approximately 0.1 g of sodium iodide (NaI) or potassium iodide (KI) powder.[19]
-
Observation: A yellow color indicates a low concentration of peroxides (40-100 ppm), while a brown color signifies a higher, more dangerous concentration.[19] Commercial test strips (0.5-100 ppm range) are also a reliable method.[17]
Peroxide Removal Protocol (Activated Alumina Method): This method is effective for removing peroxides from water-insoluble solvents like decahydronaphthalene.[18]
-
Column Preparation: Prepare a small chromatography column packed with activated alumina.
-
Elution: Carefully pass the decahydronaphthalene containing peroxides through the alumina column. The alumina adsorbs the peroxides.
-
Decontamination of Alumina: IMPORTANT: The alumina column now contains concentrated peroxides and must be decontaminated. Flush the column with a dilute acidic solution of ferrous sulfate to destroy the peroxides before disposal.[18]
Safety Information
Decahydronaphthalene is a hazardous substance requiring strict safety protocols.
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Flammable Liquid | 3 | H226: Flammable liquid and vapor |
| Acute Toxicity (Inhalation) | 3 | H331: Toxic if inhaled |
| Skin Corrosion/Irritation | 1B / 1C | H314: Causes severe skin burns and eye damage |
| Aspiration Hazard | 1 | H304: May be fatal if swallowed and enters airways |
| Hazardous to the Aquatic Environment | Chronic 1 | H410: Very toxic to aquatic life with long lasting effects |
Handling and First Aid
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, a face shield, and use a respirator with an appropriate filter (e.g., type ABEK) when handling.[6][8]
-
Storage: Store in a tightly closed container in a cool, dry, well-ventilated area below +30°C. Keep away from heat, sparks, open flames, and other ignition sources.[10]
-
First Aid (Inhalation): Move the person to fresh air. If breathing has stopped, provide artificial respiration. Call a physician immediately.[7]
-
First Aid (Skin Contact): Immediately remove all contaminated clothing. Rinse skin with plenty of water/shower. Call a physician.[7]
-
First Aid (Eye Contact): Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and call an ophthalmologist immediately.[7][16]
-
First Aid (Ingestion): Do NOT induce vomiting due to the aspiration hazard. Rinse mouth and drink plenty of water. Call a physician immediately.[7][16]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use foam, dry powder, carbon dioxide, or a water spray.
-
Hazards: Vapors are heavier than air and may form explosive mixtures with air.[2][7] Heating to decomposition releases acrid smoke and fumes.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. Naphthalene, decahydro-, cis- [webbook.nist.gov]
- 3. TRANS-DECAHYDRONAPHTHALENE(493-02-7) 13C NMR spectrum [chemicalbook.com]
- 4. Decalin - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
- 6. Decahydronaphthalene(91-17-8) IR Spectrum [chemicalbook.com]
- 7. 顺式十氢萘 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. CIS-DECAHYDRONAPHTHALENE(493-01-6) 1H NMR spectrum [chemicalbook.com]
- 9. Decahydronaphthalene | 91-17-8 [chemicalbook.com]
- 10. Naphthalene, decahydro- [webbook.nist.gov]
- 11. Decalin | C10H18 | CID 7044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. spectrabase.com [spectrabase.com]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. CN102838439B - Method for producing decahydronaphthalene through naphthalene hydrogenation - Google Patents [patents.google.com]
- 15. Decahydronaphthalene synthesis - chemicalbook [chemicalbook.com]
- 16. peroxide_test_protocol – Environmental Health and Safety | Missouri S&T [ehs.mst.edu]
- 17. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 18. otago.ac.nz [otago.ac.nz]
- 19. spectrabase.com [spectrabase.com]
